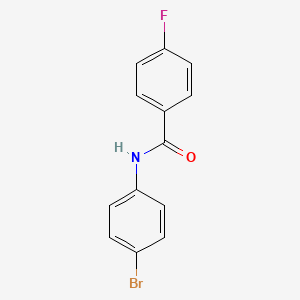

N-(4-bromophenyl)-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJOEDGVGFSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Benzamide Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide (B126) derivatives represent a crucial class of compounds in the fields of chemical biology and medicinal chemistry. Their versatile structural framework allows for a wide array of modifications, leading to a diverse range of biological activities. These derivatives are recognized for their broad pharmacological potential, which includes anti-inflammatory, analgesic, anticancer, and antidiabetic properties. researchgate.net

The amide linkage in benzamides is a key feature, contributing to their stability and ability to form hydrogen bonds, which is critical for interacting with biological targets such as enzymes and receptors. iucr.org This interaction capability has led to the development of benzamide-based compounds as enzyme inhibitors and receptor modulators. ontosight.aiontosight.ai Consequently, the benzamide scaffold is a common feature in many pharmaceutical agents, underscoring its importance in drug discovery and development. lew.ro

An Overview of the N 4 Bromophenyl 4 Fluorobenzamide Scaffold As a Research Subject

N-(4-bromophenyl)-4-fluorobenzamide is a specific benzamide (B126) derivative that has garnered attention as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring a bromophenyl group and a fluorobenzamide moiety, provides a unique combination of properties that are of interest for creating more complex molecules.

The synthesis of this compound is typically achieved through the condensation reaction of 4-bromoaniline (B143363) and 4-fluorobenzoyl chloride. This straightforward synthesis makes it an accessible intermediate for further chemical transformations. Research has demonstrated its utility as a precursor in the synthesis of various heterocyclic compounds, including quinazoline (B50416) and thiadiazole derivatives, which are known for their biological activities. unisa.ac.za

The characterization of this compound has been reported using spectroscopic methods such as ¹H-NMR and IR spectroscopy, confirming its molecular structure. While detailed crystal structure analysis for this specific compound is not widely published, studies on closely related derivatives, such as N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, provide insights into the potential solid-state conformation and intermolecular interactions of such scaffolds. For instance, the thiourea (B124793) derivative exhibits specific dihedral angles between its aromatic rings and participates in hydrogen bonding. iucr.orgresearchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉BrFNO |

| Molecular Weight | 294.12 g/mol |

| Appearance | Solid |

This table presents basic physicochemical data for this compound.

Scope and Research Trajectories of the Compound

Established Synthetic Pathways for this compound

The primary route for synthesizing this compound is through the formation of an amide bond between a carboxylic acid derivative and an aniline (B41778). This fundamental reaction has been explored using various conditions to optimize efficiency and yield.

Amidation Reactions involving 4-Fluorobenzoyl Chloride and 4-Bromoaniline (B143363)

The most common and direct method for preparing this compound is the acylation of 4-bromoaniline with 4-fluorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely employed due to the high reactivity of the acyl chloride and the commercial availability of the starting materials.

In a typical procedure, 4-fluorobenzoyl chloride is reacted with 4-bromoaniline in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govjst.go.jp One documented synthesis involves reacting these two components in ethyl acetate (B1210297) with triethylamine (B128534) (Et₃N) as the base. The reaction proceeds at room temperature over 16 hours, affording the desired this compound in excellent yield, which can often be used in subsequent steps without extensive purification. nih.gov Another approach utilizes a similar procedure to produce the compound as a white solid with a yield of 85%. jst.go.jp

The reaction mechanism involves the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of 4-fluorobenzoyl chloride, followed by the elimination of a chloride ion. The base is crucial for driving the reaction to completion by scavenging the generated HCl.

Table 1: Representative Amidation Reaction Conditions

| Reactants | Solvent | Base | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzoyl Chloride, 4-Bromoaniline | Ethyl Acetate | Et₃N | 16 | Excellent | nih.gov |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. nih.govrsc.org This efficiency stems from the direct interaction of microwave irradiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

While specific literature detailing the microwave-assisted synthesis of the parent this compound is not prevalent, the methodology has been successfully applied to its derivatives and related amide-forming reactions. For instance, the synthesis of substituted anilides has been efficiently achieved through the direct reaction of acids or esters with anilines under microwave irradiation. nih.gov Furthermore, the synthesis of N-(2-amino-4-bromophenyl)-4-fluoro-N'-(2-fluorophenyl)benzimidamide, a derivative of the title compound, was accomplished in just 15 minutes at 80°C under microwave irradiation (80 W), resulting in an 84% yield. lew.ro This demonstrates the significant potential of MAOS to improve the synthesis of this compound and its analogues, offering a greener and more time-efficient alternative to traditional methods. vulcanchem.commdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time.

The selection of the solvent and base is interdependent. Aprotic solvents like ethyl acetate, tetrahydrofuran (B95107) (THF), and pyridine (B92270) are commonly used. Pyridine can serve as both a solvent and a base, effectively neutralizing HCl and catalyzing the reaction. unisa.ac.za For instance, the synthesis of the related N-(4-bromo-2-acetylphenyl)-4-fluorobenzamide was achieved in pyridine, resulting in a high yield of 95%. unisa.ac.za The use of a tertiary amine base like triethylamine in a non-basic solvent like ethyl acetate is also a highly effective combination, preventing the base from competing as a nucleophile. nih.gov

Reaction temperature and time are also crucial. While some amidation reactions proceed efficiently at room temperature over several hours nih.gov, others may benefit from heating to reduce the reaction time, although this can sometimes lead to the formation of byproducts. The "neat" reaction of an amide with thionyl chloride at reflux to form an imidoyl chloride intermediate highlights a solvent-free approach at elevated temperatures for derivatization. nih.gov Ultimately, the optimal conditions represent a balance between reaction rate, yield, and purity, tailored to the specific scale and requirements of the synthesis.

Synthesis of this compound Derivatives and Analogues

This compound serves as a versatile scaffold for the synthesis of more complex derivatives and analogues, expanding its utility in various research fields.

Preparation of N-(2-amino-4-bromophenyl)-4-fluorobenzamide and Related Benzimidamides

The introduction of an additional functional group, such as an amino group, onto the phenyl ring opens up new avenues for derivatization. N-(2-amino-4-bromophenyl)-4-fluorobenzamide is a key intermediate for creating compounds like benzimidamides.

The synthesis of N-(2-amino-4-bromophenyl)-4-fluorobenzamide can be achieved by reacting 4-fluorobenzoyl chloride with 3-bromo-2-nitroaniline, followed by reduction of the nitro group. A more direct synthesis involves the reaction of 4-fluorobenzoyl chloride with 4-bromo-1,2-phenylenediamine. Another reported method involves reacting 4-fluorobenzoyl chloride with 2-amino-5-bromoacetophenone in pyridine to yield N-(4-bromo-2-acetylphenyl)-4-fluorobenzamide, which can then be further modified. unisa.ac.za

A specific synthesis for N-(2-amino-4-bromophenyl)-4-fluorobenzamide involves placing the reaction beaker in an ice bath at 10°C and stirring the mixture of 4-fluorobenzoyl chloride and 4-bromo-1,2-phenylenediamine until the reaction is complete, after which the product is washed with cold water. lew.ro This product can then be used to synthesize benzimidamide derivatives. For example, by grinding N-(2-amino-4-bromophenyl)-4-fluorobenzamide with CuO powder and 2-fluoroaniline (B146934) and subjecting the mixture to microwave irradiation, N-(2-amino-4-bromophenyl)-4-fluoro-N'-(2-fluorophenyl)benzimidamide is formed with a yield of 84%. lew.ro

Synthesis of Thiourea (B124793) Analogues, e.g., N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide

Thiourea analogues of this compound represent another important class of derivatives. The synthesis of N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide is typically a two-step process. iucr.orgresearchgate.net

In the first step, an acyl isothiocyanate intermediate is generated in situ. This is accomplished by reacting 4-fluorobenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a suitable solvent like acetone. In the second step, 4-bromoaniline is added to the reaction mixture. The amino group of the aniline attacks the isothiocyanate carbon, leading to the formation of the final N-acylthiourea product, N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. iucr.org Researchers have modified this procedure by refluxing the reactants in distilled solvents for only 20 minutes, a significant reduction from the 4 hours in anhydrous solvents used in earlier methods. iucr.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzoyl chloride |

| 4-Bromoaniline |

| Triethylamine |

| N-(4-bromo-2-acetylphenyl)-4-fluorobenzamide |

| N-(2-amino-4-bromophenyl)-4-fluorobenzamide |

| N-(2-amino-4-bromophenyl)-4-fluoro-N'-(2-fluorophenyl)benzimidamide |

| 2-amino-5-bromoacetophenone |

| 4-bromo-1,2-phenylenediamine |

| 2-fluoroaniline |

| N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide |

Formation of Quinazoline (B50416) Derivatives Incorporating the Fluorobenzamide Moiety

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of the this compound moiety into a quinazoline framework can lead to novel compounds with potentially enhanced pharmacological profiles.

A common strategy for synthesizing quinazoline derivatives involves the intramolecular cyclization of appropriately substituted precursors. For instance, N-(4-bromo-2-acetylphenyl)-4-fluorobenzamide, which can be prepared from 4-fluoro-benzoyl chloride and 2-amino-5-bromoacetophenone in pyridine, serves as a key intermediate. unisa.ac.za This intermediate can then be reacted with hydroxylamine (B1172632) hydrochloride in pyridine to form an oxime, N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)-4-fluorobenzamide. unisa.ac.za Subsequent intramolecular cyclization of this oxime derivative can yield the desired 2,4-disubstituted quinazoline 3-oxides. unisa.ac.za

Another approach involves the reaction of ortho-fluorobenzamides with amides in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by cyclization to afford quinazolin-4-ones. nih.gov While this method doesn't directly start with this compound, it highlights a pathway where a fluorobenzamide unit is a key reactant in forming the quinazolinone core. The substrate scope of such reactions is often broad, allowing for the synthesis of a variety of substituted quinazolinones. nih.gov

Furthermore, metal-free and oxidant-mediated approaches are being explored. For example, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under solvent-free mechanochemical conditions can facilitate the synthesis of quinazolin-4(3H)-ones from anthranilamides and aldehydes through intra- and intermolecular C-N coupling reactions. researchgate.net

The table below summarizes key starting materials and general conditions for forming quinazoline derivatives that could incorporate the this compound structure.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type |

| N-(4-bromo-2-acetylphenyl)-4-fluorobenzamide | Hydroxylamine hydrochloride | Pyridine | Quinazoline 3-oxide derivative |

| ortho-Fluorobenzamide | Amide | Cs2CO3, DMSO | Quinazolin-4-one |

| Anthranilamide | Aldehyde | DDQ, ball milling (solvent-free) | Quinazolin-4(3H)-one |

Derivatization through Functional Group Transformations (e.g., Imidoyl Chlorides)

The amide functionality in this compound offers a prime site for derivatization. One important transformation is the conversion to imidoyl chlorides. Although direct literature on the formation of the specific imidoyl chloride of this compound is not prevalent, the general reaction is well-established. Amides can be treated with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield the corresponding imidoyl chlorides. These intermediates are highly reactive and serve as valuable precursors for synthesizing a variety of other functional groups and heterocyclic systems.

For example, imidoyl chlorides can react with various nucleophiles to introduce new substituents. Their reaction with amines can lead to amidines, while reaction with thiols can yield thioimidates. These transformations significantly expand the chemical space accessible from the parent amide.

Exploration of Novel Substitution Patterns for Medicinal Chemistry Scaffolding

The this compound scaffold itself is a valuable starting point for creating diverse molecular architectures for medicinal chemistry applications. The bromine atom on one phenyl ring and the fluorine atom on the other provide handles for various cross-coupling reactions and other transformations, allowing for the introduction of a wide array of substituents.

The furan (B31954) scaffold, for example, is recognized for its presence in many biologically active compounds. ijabbr.com One could envision coupling a furan-containing boronic acid to the bromophenyl ring of this compound via a Suzuki coupling reaction to generate novel furan-containing benzamide derivatives. Similarly, the azobenzene (B91143) scaffold has been explored for its multi-targeted potential in medicinal chemistry. mdpi.com

The development of 4'-4-bromophenyl-4'-piperidinol derivatives as multifactorial agents for conditions like Alzheimer's disease highlights the utility of the bromophenyl group in generating new therapeutic candidates. mdpi.com The bromine atom can be a key site for introducing piperidinol or other heterocyclic moieties through coupling reactions.

The synthesis of N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine demonstrates another derivatization strategy. This involves the initial formation of this compound, followed by a cyclization reaction with thiosemicarbazide (B42300) to construct the 1,3,4-thiadiazole (B1197879) ring. This approach effectively transforms the amide into a more complex heterocyclic system with known biological relevance.

The table below outlines potential derivatization strategies and the resulting novel scaffolds.

| Derivatization Strategy | Reagents/Reaction Type | Potential Novel Scaffold |

| Suzuki Coupling | Furan boronic acid, Palladium catalyst | Furan-substituted benzamide |

| Buchwald-Hartwig Amination | Piperidinol, Palladium catalyst | Piperidinol-substituted benzamide |

| Cyclization | Thiosemicarbazide, Acid catalyst | 1,3,4-Thiadiazole-containing benzamide |

| Palladium-Catalyzed Annulation | Strained alkenes (e.g., norbornadiene) | Functionalized indolines and related heterocycles scholaris.ca |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions (SFRC) offer significant environmental benefits by eliminating the need for large volumes of potentially hazardous and volatile organic solvents. A notable example is the synthesis of N-(2-amino-4-bromophenyl)-4-fluorobenzamide, a precursor for more complex derivatives. This reaction can be carried out by the dropwise addition of 4-fluorobenzoyl chloride to 4-bromobenzene-1,2-diamine (B31645) under solvent-free conditions, with the reaction vessel cooled in an ice bath to manage the exothermic nature of the reaction. lew.ro Microwave-assisted organic synthesis is another powerful technique that often allows for solvent-free conditions or the use of minimal solvent, leading to shorter reaction times and improved energy efficiency. lew.rorsc.org

Catalyst-Mediated Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the context of synthesizing derivatives of this compound, various catalytic systems can be employed.

For instance, the formation of quinazolin-4-ones from ortho-aminobenzamides and aldehydes can be catalyzed by copper salts or iodine. nih.gov Transition-metal-free catalytic systems are also being developed. mdpi.com The use of methyltrifluoromethanesulfonate (MeOTf) as a catalyst for the direct nucleophilic substitution of alcohols with amides provides an alternative pathway for forming N-substituted amides under mild, acid-free conditions. acs.org

The development of catalyst-mediated, one-pot syntheses is particularly advantageous from a green chemistry perspective, as it reduces the number of work-up and purification steps, thereby saving time, energy, and materials. acs.org

Single-Crystal X-ray Diffraction Analysis

A thorough search of scientific databases for single-crystal X-ray diffraction studies specifically for this compound did not yield any dedicated crystallographic reports. Consequently, precise, experimentally determined data for its crystal structure is not available in the reviewed literature. While crystallographic data exists for isomers such as N-(4-bromophenyl)-2-fluorobenzamide and related compounds like N-(4-bromophenyl)-4-nitrobenzamide, this information cannot be extrapolated to definitively describe the title compound.

Determination of Crystal System and Space Group

No published data was found that specifies the crystal system or space group for this compound.

Elucidation of Molecular Conformation and Dihedral Angles

Specific dihedral angles and a definitive molecular conformation for this compound derived from single-crystal X-ray analysis are not available in the reviewed literature.

Analysis of Intramolecular Interactions (e.g., N-H···O Hydrogen Bonds)

While N-H···O hydrogen bonds are anticipated for this molecule, no specific analysis of intramolecular interactions based on crystallographic data has been reported for this compound.

Quantitative Determination of Unit Cell Parameters and Bond Geometries

Quantitative data regarding the unit cell parameters (a, b, c, α, β, γ) and specific bond lengths and angles for this compound are not available from single-crystal X-ray diffraction studies in the public domain.

Comprehensive Spectroscopic Investigations

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy for this compound is limited. The compound has been characterized as an intermediate in the synthesis of N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, where its formation was confirmed by ¹H-NMR. However, only a general chemical shift range was provided for the aromatic protons.

| Spectroscopy Data | Description |

| ¹H-NMR | Aromatic protons are reported to appear in the range of δ 7.45–8.10 ppm. |

| ¹³C-NMR | Specific experimental data for the ¹³C-NMR spectrum was not found in the reviewed literature. |

Further detailed analysis, including specific peak assignments, coupling constants, and data from other nuclei (e.g., ¹³C, ¹⁹F), is not available in the surveyed sources.

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in its aromatic rings and the amide group. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The aromatic protons of the 4-fluorobenzoyl and 4-bromophenyl moieties typically appear in the range of δ 7.45–8.10 ppm. The protons on the 4-fluorophenyl ring often exhibit a characteristic doublet of doublets pattern due to coupling with the adjacent fluorine atom and other protons. Similarly, the protons on the 4-bromophenyl ring show splitting patterns based on their coupling with neighboring protons. The amide proton (N-H) usually appears as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (4-fluorophenyl & 4-bromophenyl) | 7.45 - 8.10 | m | - |

| NH (amide) | ~11.04 (in DMSO-d6) lew.ro | s | - |

¹³C NMR Chemical Shift Assignments and Structural Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org

The carbonyl carbon (C=O) of the amide group is typically observed downfield, often in the range of 163-164 ppm. lew.ro The carbon atoms in the aromatic rings appear in the region of approximately 115 to 150 ppm. The carbon attached to the fluorine atom (C-F) shows a characteristic large coupling constant (¹JCF), which can be a useful diagnostic tool. The carbon attached to the bromine atom (C-Br) also has a specific chemical shift.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 163.64 (in DMSO-d6) lew.ro |

| Aromatic Carbons | ~115 - 150 lew.ro |

| C-F | ~162.76 (d, JCF) lew.ro |

| C-Br | ~117.54 lew.ro |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Proof

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. youtube.comresearchgate.net For this compound, COSY would show correlations between adjacent protons on both the 4-fluorophenyl and 4-bromophenyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduscribd.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.comlibretexts.org

Characteristic Vibrational Mode Assignments (e.g., C=O, N-H stretches)

The FT-IR and Raman spectra of this compound exhibit several characteristic absorption bands.

N-H Stretch : The stretching vibration of the amide N-H bond typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. In one study, a band at 3220 cm⁻¹ was attributed to the N-H stretch. lew.ro

C=O Stretch : The carbonyl (C=O) stretching vibration of the amide group is a very strong and characteristic absorption, usually found in the range of 1630-1680 cm⁻¹. For this compound, a strong band has been reported at 1650 cm⁻¹ and 1687 cm⁻¹. lew.ro

C-F Stretch : The C-F stretching vibration is expected in the region of 1100-1270 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretches : The stretching vibrations of the aromatic C-H bonds are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3220 | lew.ro |

| C=O Stretch | 1650, 1687 | lew.ro |

| Aromatic C=C Stretch | ~1500-1600 | |

| C-N Stretch | ~1264 | niscpr.res.in |

Comparative Analysis of Experimental and Theoretically Predicted Spectra

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational frequencies of a molecule. niscpr.res.inresearchgate.net These calculated spectra are then compared with the experimental FT-IR and Raman spectra. This comparison aids in the accurate assignment of the observed vibrational modes, especially in complex regions of the spectrum where bands may overlap. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. niscpr.res.in

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Weight Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. nist.gov For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight of approximately 294.12 g/mol . nist.gov

The fragmentation pattern provides valuable clues about the structure. Common fragmentation pathways for amides include cleavage of the amide bond. For this compound, characteristic fragment ions would be expected corresponding to the 4-fluorobenzoyl cation and the 4-bromophenylaminyl radical, or the 4-fluorobenzoyl radical and the 4-bromophenylaminyl cation. The analysis of these fragments helps to confirm the presence and connectivity of the two substituted phenyl rings and the amide linkage. libretexts.org

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a pivotal technique for investigating the electronic structure of this compound. By measuring the absorption of ultraviolet and visible light, insights into the electronic transitions between molecular orbitals can be gained, providing information on the extent of conjugation within the molecule.

Theoretical Framework and Expected Spectra

The molecular structure of this compound contains several chromophores—groups capable of absorbing UV light—including the 4-bromophenyl ring, the 4-fluorophenyl ring, and the carbonyl group (C=O) of the amide linkage. The electronic spectrum is expected to be dominated by π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. sigmaaldrich.com

π → π Transitions: These are high-energy, high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π antibonding orbital. The conjugated system, which extends across the benzoyl group and the phenyl rings, gives rise to these absorptions. The primary absorption bands for substituted benzene (B151609) rings typically appear in the 200-280 nm region. harvard.edu For this compound, intense absorption bands are predicted in this near-UV range.

n → π Transitions: These are lower-energy, lower-intensity transitions resulting from the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π antibonding orbital. libretexts.org These transitions are often observed as a weaker shoulder or a separate band at a longer wavelength (closer to the visible region) than the π → π* transitions. libretexts.org

The presence of auxochromes—substituents on the phenyl rings like the bromo and fluoro groups, and the -NH- group—can modulate the absorption maxima (λmax) and their intensities. These groups can cause bathochromic (red) or hypsochromic (blue) shifts depending on their electronic nature and interaction with the chromophore. rsc.org

Conjugation Analysis

The table below illustrates the type of data that would be obtained from a typical UV-Vis analysis of the compound in a specified solvent, such as ethanol (B145695) or dichloromethane.

| Absorption Maximum (λmax) | Molar Absorptivity (ε) (L mol-1 cm-1) | Solvent | Assigned Electronic Transition |

|---|---|---|---|

| ~200-220 nm | High (e.g., >10,000) | Ethanol | π → π* (Fluorophenyl Ring) |

| ~250-280 nm | High (e.g., >10,000) | Ethanol | π → π* (Conjugated System) |

| ~290-320 nm | Low (e.g., <2,000) | Ethanol | n → π* (Carbonyl Group) |

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique essential for characterizing the solid-state nature of this compound. It provides definitive information on the crystallinity, bulk purity, and polymorphic form of a synthesized compound. rigaku.comcrystallography.net

Principles and Expected Findings

When a beam of X-rays is directed at a powdered sample, the X-rays are diffracted by the crystalline lattice planes of the material. Constructive interference occurs at specific angles (θ) that satisfy Bragg's Law (nλ = 2dsinθ), where 'd' is the spacing between atomic planes in the crystal. pdx.edu

Crystallinity : A well-defined crystalline material like this compound is expected to produce a diffractogram with a series of sharp, well-defined peaks at characteristic 2θ angles. In contrast, an amorphous substance would yield a broad, featureless halo. researchgate.net

Phase Identification and Purity : The PXRD pattern is a unique "fingerprint" for a specific crystalline solid. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure. By comparing the experimental pattern to a reference database or a theoretically calculated pattern, the identity of the phase can be confirmed. crystallography.net The absence of peaks from starting materials or potential byproducts confirms the bulk purity of the sample.

Polymorphism : PXRD is a critical tool for identifying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. rigaku.com Different polymorphs have distinct crystal lattices and will therefore produce different PXRD patterns. Identifying the specific polymorph is crucial as different forms can have different physical properties.

A representative PXRD data table for a pure, crystalline sample of this compound would list the prominent diffraction peaks.

| Peak Position (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| (Example Value) 10.5 | 8.42 | 45 |

| (Example Value) 15.2 | 5.82 | 100 |

| (Example Value) 20.8 | 4.27 | 80 |

| (Example Value) 24.5 | 3.63 | 65 |

| (Example Value) 28.1 | 3.17 | 30 |

Note: The data in the tables are illustrative examples of expected results and are not based on published experimental data for this specific compound.

Intermolecular Interactions, Crystal Engineering, and Polymorphism

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different atomic contacts that stabilize the crystal structure.

For N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, Hirshfeld surface analysis reveals a complex network of intermolecular contacts that contribute to its three-dimensional architecture. iucr.orgresearchgate.net The surface is mapped to highlight regions of close contact between neighboring molecules. The most significant interactions identified include hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), bromine-hydrogen (Br···H), and sulfur-hydrogen (S···H) contacts. researchgate.net These interactions are visualized as distinct regions on the Hirshfeld surface and are further detailed in two-dimensional fingerprint plots, which provide a graphical summary of every type of intermolecular contact in the crystal. iucr.org

The detailed contributions from Hirshfeld analysis are presented below: iucr.orgresearchgate.netnih.govdocumentsdelivered.com

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 19.7 |

| C···H / H···C | 14.8 |

| S···H / H···S | 12.6 |

| Br···H / H···Br | 12.4 |

| C···C | 9.9 |

| O···N / N···O | 7.9 |

These data underscore the importance of not only the ubiquitous H···H interactions but also the highly directional C···H, S···H, and Br···H contacts in the stabilization of the crystal lattice. researchgate.netnih.gov

Analysis of Supramolecular Synthons and Hydrogen Bonding Networks

Supramolecular synthons are robust, recognizable structural units formed by intermolecular interactions, which act as the building blocks of a crystal. taylorfrancis.comrsc.org Understanding these synthons is crucial for predictable crystal engineering.

In the crystal structure of N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, an intramolecular N-H···O hydrogen bond is a key feature. iucr.orgresearchgate.netnih.gov This interaction occurs between the amide hydrogen and the oxygen of the benzoyl group, creating a stable six-membered ring (S(6) motif). researchgate.net This intramolecular bond plays a crucial role in establishing the conformation of the molecule, holding the benzoyl and thiourea (B124793) fragments in a relatively planar arrangement. researchgate.net

While the N-H···O bond is intramolecular, the dominant intermolecular hydrogen bonding motif involves the thiourea group. Molecules form centrosymmetric inversion dimers through pairs of N-H···S hydrogen bonds, creating a classic R²₂(8) ring motif. iucr.orgresearchgate.netdocumentsdelivered.com This robust synthon is a primary organizing force in the crystal packing of this and related thiourea derivatives. researchgate.net

Beyond the stronger hydrogen bonds, weaker interactions play a significant role in consolidating the crystal structure. The crystal packing of N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide features a weak C-H···S interaction. iucr.orgresearchgate.net This interaction links the primary N-H···S bonded inversion dimers together, extending the supramolecular assembly into double columns along the researchgate.net crystallographic direction. iucr.orgdocumentsdelivered.com

Although C-H···F interactions are often observed in fluorinated benzamides, the analysis for this specific thiourea derivative highlights other contacts as more significant contributors to the packing. acs.orgacs.org However, the presence of fluorine and multiple C-H donors makes the existence of minor or geometrically less ideal C-H···F interactions plausible within the crystal structure. researchgate.net

The arrangement of molecules into columns suggests the potential role of π···π stacking interactions between the aromatic phenyl rings. researchgate.net The Hirshfeld analysis quantifies C···C contacts as contributing 9.9% to the total intermolecular interactions, which is indicative of π-stacking. iucr.org These stacking interactions, working in concert with the hydrogen bonding networks, contribute to the formation of the observed columnar architectures. researchgate.net In many organic semiconducting materials and molecular crystals, π-π stacking is vital for creating efficient charge transport pathways and enhancing thermal stability. The interplay between the strong N-H···S dimers and the weaker, dispersive π···π stacking forces is a classic example of how multiple interactions cooperate to build a stable, three-dimensional supramolecular structure.

Polymorphism and Solid-State Characteristics

The solid-state behavior of N-(4-bromophenyl)-4-fluorobenzamide is governed by its molecular structure, which features two aromatic rings connected by a flexible amide linkage. This structure allows for various intermolecular interactions, including strong hydrogen bonds and weaker halogen bonds, which are key drivers for the formation of different crystalline structures, or polymorphs. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study as different polymorphs can exhibit variations in properties like stability, solubility, and melting point. ias.ac.in While specific polymorphic forms of this compound are not extensively detailed in the cited literature, comprehensive studies on closely related halogenated benzanilides provide a robust framework for understanding its likely polymorphic behavior. ias.ac.inias.ac.in

Identification and Characterization of Polymorphic Forms

The discovery and analysis of polymorphs rely on a combination of crystallization techniques and advanced characterization methods. For halogenated benzanilides, polymorphs are often obtained through techniques like slow evaporation from different solvents, which can influence molecular assembly and lead to different packing arrangements. ias.ac.inias.ac.in

The characterization of these distinct solid-state forms is primarily achieved through:

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal lattice, revealing differences in unit cell parameters, space groups, and molecular conformations between polymorphs.

Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and can serve as a fingerprint for a specific polymorphic form. acs.org

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and transitions between polymorphs, such as melting points and solid-to-solid phase transitions. acs.orgresearchgate.netacs.org

Spectroscopy: Infrared (IR) and Raman spectroscopy can detect differences in the vibrational modes of molecules, which are sensitive to the local environment and intermolecular interactions within the crystal.

Studies on related compounds, such as 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide, have successfully utilized these methods to identify and characterize distinct polymorphic forms, designated as Form I, Form II, etc. ias.ac.inias.ac.in These studies have revealed that polymorphism in this class of compounds can be either conformational, where the molecule adopts different shapes, or packing polymorphism, where identical conformers are arranged differently in the crystal lattice. ias.ac.in

Table 1: Examples of Polymorph Characterization in Related Benzanilides

| Compound | Method of Polymorph Generation | Key Characterization Findings | Reference |

|---|---|---|---|

| 3-chloro-N-(2-fluorophenyl)benzamide | Slow evaporation from different solvents | Two forms (IA and IB) identified with different space groups (P2₁/c vs. Pna2₁) and intermolecular interactions (weak Cl···Cl and C-H···F). | ias.ac.inias.ac.in |

| 2-iodo-N-(4-bromophenyl)benzamide | Slow evaporation from different solvents | Two packing polymorphs (IIA and IIB) identified with different space groups (P2₁/n vs. Pbca) and key interactions (I···I and C-H···π). | ias.ac.inias.ac.in |

Mechanistic Understanding of Polymorphic Transitions (e.g., Single-Crystal-to-Single-Crystal)

Polymorphic transitions involve the transformation of a less stable crystalline form into a more stable one. These transitions can be triggered by external stimuli such as temperature, pressure, or even exposure to solvents or vapors. researchgate.netrsc.org A particularly fascinating and studied phenomenon in related compounds is the single-crystal-to-single-crystal (SCSC) transition, where the crystal transforms from one phase to another while maintaining its integrity as a single crystal. nih.gov

Research on N-(3-ethynylphenyl)-4-fluorobenzamide has demonstrated a rapid SCSC phase transition induced by the desolvation of hexafluorobenzene (B1203771) from the crystal lattice at room temperature. researchgate.netresearchgate.net This process is mediated by the subtle interplay of π–π stacking interactions between the host molecule and the guest solvent molecule. researchgate.net Similarly, studies on other flexible benzamides have shown that SCSC transitions can be induced by heating or even by contact with silicone oil. researchgate.net

The mechanism for such transitions often involves significant molecular rearrangement. researchgate.net For instance, thermal analysis combined with structural studies has revealed that these transitions can be either monotropic (an irreversible transformation from a metastable to a stable form) or enantiotropic (a reversible transition occurring at a specific temperature). researchgate.net A proposed molecular mechanism suggests that rotational and translational movements of molecules within the crystal lattice allow for the nucleation and growth of the new phase from the old one. researchgate.net These dynamic processes highlight the adaptive nature of these molecular crystals. nih.gov

Table 2: Observed Phase Transitions in Related Benzamide (B126) Systems | Compound | Stimulus | Type of Transition | Key Mechanistic Insight | Reference | | :--- | :--- | :--- | :--- | | N-(3-Ethynylphenyl)-4-fluorobenzamide | Desolvation | Single-Crystal-to-Single-Crystal (SCSC) | Transition mediated by the removal of guest solvent molecules and rearrangement of π–π stacking interactions. | researchgate.netresearchgate.net | | Ethynyl substituted fluoro-benzamides | Heat, Silicone Oil | Single-Crystal-to-Single-Crystal (SCSC) | Monotropic or enantiotropic transitions involving large supramolecular rearrangements or altered molecular conformations. | researchgate.net | | 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | Heat | Solid-to-Solid | Simultaneous melting and phase transition from a centrosymmetric to a non-centrosymmetric structure. | researchgate.netacs.org |

Influence of Crystal Packing on Conformational Flexibility and Molecular Geometry

The final crystal structure of a molecule like this compound is a compromise between the molecule's preferred intrinsic conformation and the most efficient way to pack it in a crystal, maximizing stabilizing intermolecular interactions. The inherent flexibility of the benzanilide (B160483) framework, particularly the torsional angles between the two phenyl rings and the central amide plane, allows the molecule to adopt different geometries to optimize its packing environment. nih.gov

Table 3: Conformational Data for this compound and Related Structures | Compound | Dihedral Angle Between Aromatic Rings | Key Stabilizing Interactions | Reference | | :--- | :--- | :--- | | N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide | 9.17° | N—H···O (intramolecular), N—H···S, C—H···S | researchgate.netdocumentsdelivered.com | | N-[4-(trifluoromethyl)phenyl]benzamide | ~60° | N-H⋯O hydrogen bonding, π-stacking | nih.gov | | N-(4-methoxyphenyl)benzamide | ~60° | N-H⋯O hydrogen bonding, π-stacking | nih.gov | | N-(arylsulfonyl)-4-fluorobenzamides | 81-90° | N—H⋯O, C—H⋯O, C—H···π, π–π | nih.gov |

Theoretical and Computational Investigations of N 4 Bromophenyl 4 Fluorobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. niscpr.res.inresearchgate.net For N-(4-bromophenyl)-4-fluorobenzamide, DFT calculations, particularly using methods like B3LYP, are employed to predict a wide range of molecular characteristics. niscpr.res.in

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netsemanticscholar.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netsemanticscholar.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. semanticscholar.org For this compound, the presence of electron-withdrawing groups like bromine and fluorine influences the energies of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for understanding the electronic distribution and reactivity of a molecule. researchgate.netuni-muenchen.de The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wuxiapptec.com Red colors typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwuxiapptec.com For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atom, and positive potential around the amide hydrogen. researchgate.net

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| MEP Map | A visual representation of the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Interacting Orbitals

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.defaccts.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu A key aspect of NBO analysis is the examination of charge delocalization through the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu For this compound, significant delocalization is expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the adjacent pi systems of the phenyl rings. This analysis helps in understanding the stability arising from electron delocalization and the nature of the intramolecular interactions.

| NBO Interaction | Description | Significance for this compound |

| Donor NBO | A filled (bonding or lone pair) orbital. | Represents the source of electron density for delocalization. |

| Acceptor NBO | An empty (antibonding or Rydberg) orbital. | Represents the destination for delocalized electron density. |

| E(2) Energy | Second-order perturbation energy. | Quantifies the stabilization energy due to donor-acceptor interactions; a higher value indicates stronger delocalization. |

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can be compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netmdpi.com The calculated harmonic frequencies are often scaled to account for anharmonicity and limitations in the theoretical method. mdpi.com The analysis of the vibrational modes provides a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nepjol.info For this compound, characteristic vibrational frequencies would include the N-H stretch, C=O stretch, C-F stretch, and C-Br stretch, as well as various aromatic C-H and C-C vibrations. researchgate.net

Calculation of Electronic States and Molecular Properties

DFT can be used to calculate various electronic and molecular properties. eurjchem.comresearchgate.net This includes the determination of electronic states, which is crucial for understanding the molecule's response to electronic excitation. libretexts.org Other calculated properties can include dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's behavior in electric fields and its potential in nonlinear optical applications.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. semanticscholar.org An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

Conformational Dynamics and Stability in Various Environments

In related benzamide (B126) structures, such as N-(4-Bromophenyl)-4-nitrobenzamide, the dihedral angle between the two benzene (B151609) rings is a critical parameter. For this specific analog, the angle has been measured at 3.6 (7)°. nih.gov The amide group itself is twisted out of the planes of the attached rings, with angles of 28.1 (6)° and 31.8 (3)° relative to the 4-bromophenyl and 4-nitrobenzene rings, respectively. nih.gov This non-planar conformation is a common feature among benzanilides. For other related molecules like N-(5-chloropyridin-2-yl)-4-fluorobenzamide, computational studies have identified four possible stable conformations based on the relative positions of the aromatic nitrogen and fluorine atoms to the amide linkage. dcu.ie

Theoretical studies using methods like Density Functional Theory (DFT) and potential energy scans are employed to explore the conformational landscape of these molecules. researchgate.net These studies help identify the lowest energy (most stable) conformer. The stability of different conformations can be influenced by the surrounding environment, such as the polarity of the solvent.

Simulation of Intermolecular Interactions and Crystal Lattice Dynamics

In the solid state, molecules of this compound arrange themselves into a crystal lattice, stabilized by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties.

Simulations and experimental charge density analysis on analogous compounds provide a clear picture of the forces at play. ias.ac.inresearchgate.net The primary interactions governing the crystal structure of benzamides include:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of the related N-(4-Bromophenyl)-4-nitrobenzamide, weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds create a three-dimensional network that stabilizes the crystal packing. nih.gov

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonds, which are specific non-covalent interactions. Studies on 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide (B1200420) have analyzed the nature of heterohalogen (Cl···F) and homohalogen (F···F) interactions. researchgate.net

π-Interactions: The aromatic phenyl rings can engage in π-stacking interactions.

Computational tools like PIXEL calculations have shown that for polymorphs of similar benzamides, the majority of the interactions within the crystal structure are dispersive in nature. ias.ac.in

In Silico Molecular Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins and other biological targets.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. mdpi.com Docking studies on these derivatives reveal how the structural motifs from the parent compound contribute to binding.

HIV-1 Integrase Inhibition: A derivative of this compound was synthesized and docked into the LEDGF/p75 binding site of HIV-1 integrase. The simulation predicted that the 4-fluorophenyl moiety is positioned towards the Glycine 168 residue, while the 4-bromophenyl group projects towards a hydrophobic pocket near Threonine 125. mdpi.com The core structure facilitates hydrogen bonding and hydrophobic interactions critical for binding. mdpi.com

NDM-1 Inhibition: In a study of N-(4-bromophenyl)furan-2-carboxamide analogues as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), docking simulations showed that the compounds fit into the enzyme's active site. semanticscholar.org The binding was characterized by broad van der Waals interactions and specific hydrogen bonds between the amide functionality and the protein. semanticscholar.org

COX-1/COX-2 Inhibition: Molecular docking studies on 4-fluorobenzamide-based derivatives have been used to predict their binding patterns within cyclooxygenase (COX-1 and COX-2) enzymes, which are targets for anti-inflammatory drugs. researchgate.net

DNA Intercalation: The Cu(II) complex of a related compound, N-(2-amino-4-bromophenyl)-4-fluorobenzamide, is suggested to bind to DNA via an intercalation mode, a finding supported by absorption spectral titration experiments. lew.ro

These studies underscore the versatility of the this compound scaffold in interacting with a diverse range of biological targets. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which collectively determine the binding affinity and specificity. creative-biostructure.com

A crucial outcome of molecular docking is the identification of specific amino acid residues that form the binding pocket and interact directly with the ligand. This information is invaluable for designing more potent and selective molecules.

| Target Protein | Derivative of this compound | Key Interacting Amino Acid Residues | Reference |

| HIV-1 Integrase | 1,5-Diaryl-1H-imidazole-4-carboxylic acid | His171, Glu170, Thr174, Ala128, Ala129, Thr125, Gln95 | mdpi.com |

| NDM-1 | N-(4-bromophenyl)furan-2-carboxamide | Asn220, His250 | semanticscholar.org |

| COX-2 | 4-Fluorobenzamide derivative | Arg513, His90 | researchgate.net |

| EGFR Tyrosine Kinase | Quinazoline-2,4,6-triamine derivative | Met769 | semanticscholar.org |

The consistent interaction with specific residues across different studies highlights the importance of the benzamide core and its substituents in directing the binding to these biological macromolecules. For instance, the amide linker frequently forms hydrogen bonds with backbone or side-chain atoms of the protein. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Studies on various classes of benzamide derivatives have successfully employed QSAR to guide the design of new, more potent compounds. nih.govuncst.go.ugpjps.pkunair.ac.id For example, a 3D-QSAR study on 48 aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors led to the development of a robust pharmacophore model. nih.govbenthamdirect.com

Key Findings from a 3D-QSAR Study on Benzamide Derivatives: nih.govbenthamdirect.com

Pharmacophore Features: A five-point model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.

Statistical Significance: The model showed excellent correlation (r²=0.99) and predictive power (q² = 0.85).

Structural Insights: The QSAR model indicated that hydrophobic character is crucial for enhancing HDAC inhibitory activity. Furthermore, hydrogen bond donating groups positively contribute to the activity, whereas electron-withdrawing groups have a negative influence. nih.govbenthamdirect.com

Another study integrated 4D-QSAR with molecular docking to model benzamide derivatives as Rho Kinase (ROCK) inhibitors, demonstrating the power of combining these methods to evaluate both bioactivity and binding affinity. uncst.go.ug These QSAR models provide a set of guidelines for rationally designing new derivatives of this compound with improved biological functions.

Mechanistic Biological Studies and in Vitro Activity Non Clinical Focus

In Vitro Anti-Cancer Activity: Mechanistic Insights

Recent research has shed light on the potential of N-(4-bromophenyl)-4-fluorobenzamide and its derivatives as anti-cancer agents, with studies focusing on their effects on specific cancer cell lines and the underlying molecular mechanisms.

The cytotoxic effects of compounds related to this compound have been evaluated against various cancer cell lines. For instance, a copper (II) complex of a benzimidamide ligand, derived from N-(2-amino-4-bromophenyl)-4-fluorobenzamide, demonstrated activity against MDA-MB-231 and MCF-7 breast cancer cell lines. lew.ro This complex was found to be more active than the ligand itself against these cancer cells, while remaining inactive against normal human breast (MCF-10A) and hepatic (WRL-68) cells. lew.ro

Other studies on different chemical structures have also highlighted the importance of evaluating cytotoxicity against these cell lines. For example, silver nanoparticles synthesized using Ducrosia anethifolia aqueous extract showed a significant reduction in the viability of both MCF-7 and MDA-MB-231 cell lines. nanomedicine-rj.com Similarly, Simvastatin has been shown to have a potent cytotoxic effect on both MCF-7 and MDA-MB-231 cells, with IC50 values of 8.9 μM and 4.5 μM, respectively. waocp.org

Here is a table summarizing the cytotoxic effects of various compounds on MDA-MB-231 and MCF-7 cell lines:

| Compound/Agent | Cell Line | Effect | IC50 Value |

| Cu(II) complex of N-(2-amino-4-bromophenyl)-4-fluorobenzamide derivative | MDA-MB-231, MCF-7 | Active against cancer cells, inactive against normal cells | Not specified |

| Silver Nanoparticles | MDA-MB-231, MCF-7 | Robust reduction in viability | Not specified |

| Simvastatin | MDA-MB-231 | Cytotoxic | 4.5 µM |

| Simvastatin | MCF-7 | Cytotoxic | 8.9 µM |

Research into the molecular mechanisms of related compounds suggests that their anti-proliferative properties can be attributed to cytostatic effects. For example, a synthesized imidazole (B134444) derivative, (5Z)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, exhibited a definite cytostatic effect on A549 cells. researchgate.net However, its antiproliferative action was not linked to effects on microtubules, indicating a different mechanism of action that warrants further investigation. researchgate.net The study of a Cu(II) complex derived from N-(2-amino-4-bromophenyl)-4-fluorobenzamide suggested that it can defunctionalize mitochondria, arrest the cell cycle, and stimulate programmed cell death. lew.ro

Studies on a ligand derived from N-(2-amino-4-bromophenyl)-4-fluorobenzamide and its Cu(II) complex have indicated that they bind to DNA. lew.ro Absorption spectral titration experiments suggest an intercalation mode of binding for both the ligand and its complex. lew.ro The Cu(II) complex was identified as a good partial intercalator. lew.ro While the complex itself showed minimal nuclease activity, its activity was enhanced in the presence of an oxidant, which is believed to be due to the generation of hydroxyl free radicals. lew.ro These findings suggest that the compounds could induce cell death through DNA interaction and cleavage, facilitated by intracellular reactive oxygen species. lew.ro

Enzyme Inhibition Studies (In Vitro)

This compound and its analogs have been investigated for their potential to inhibit certain enzymes, highlighting their therapeutic possibilities beyond anti-cancer applications.

Derivatives of this compound have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. For instance, certain 1,2-benzothiazine-N-arylacetamides have demonstrated effective α-glucosidase inhibition, with some derivatives showing lower IC50 values than the standard drug, acarbose. nih.gov Specifically, derivatives with bromo substituents have been noted as potent inhibitors of α-amylase, another key digestive enzyme. mdpi.com One study on flavonoid derivatives found that the presence of a bromine group significantly enhanced anti-α-glucosidase activity, with an IC50 value of 15.71 ± 0.21 μM. frontiersin.org

The following table presents the IC50 values for α-glucosidase inhibition by various related compounds:

| Compound Class | Specific Derivative | IC50 Value (µM) |

| 1,2-benzothiazine-N-arylacetamides | Compound 11c | 30.65 nih.gov |

| Compound 12a | 18.25 nih.gov | |

| Compound 12d | 20.76 nih.gov | |

| Compound 12e | 35.14 nih.gov | |

| Compound 12g | 24.24 nih.gov | |

| Flavonoid Derivatives | Derivative with bromine group | 15.71 ± 0.21 frontiersin.org |

| Standard Drug | Acarbose | 58.8 nih.gov |

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for anti-inflammatory drugs. nih.gov Research into 4-fluorobenzamide-based derivatives has revealed promising anti-inflammatory activity, suggesting a role in COX inhibition. researchgate.net While direct studies on this compound are limited, related structures have been evaluated. For example, a thioureido quinazolinone derivative with a 4-chlorophenyl group showed a COX-2 selectivity index of 5.75, which was better than the standard drugs indomethacin (B1671933) and celecoxib. researchgate.net Another study on sclerotiorin (B1681566) derivatives found that a compound with a bromophenyl group displayed a COX-2 inhibition ratio of 70.6%, comparable to the positive control indomethacin. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for developing selective COX-2 inhibitors. researchgate.netmdpi.com

Interaction with Specific Protein Targets (Molecular Level)

The compound this compound has been identified as a key intermediate in the synthesis of novel inhibitors targeting the interaction between human immunodeficiency virus-1 (HIV-1) integrase (IN) and lens epithelium-derived growth factor (LEDGF/p75). mdpi.com This protein-protein interaction is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle. nih.govnih.gov Disrupting this interaction presents a therapeutic strategy distinct from inhibitors that target the catalytic active site of the integrase enzyme. nih.gov

Research has focused on developing small molecules that bind to the LEDGF/p75-binding pocket on the HIV-1 integrase. nih.gov this compound serves as a foundational scaffold in the synthesis of more complex molecules designed to occupy this pocket. mdpi.com For instance, it is a starting material for the creation of 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides. mdpi.com Molecular modeling studies of these derivatives suggest that the N-(4-bromophenyl) moiety projects towards specific amino acid residues, such as histidine 171 and glutamic acid 170, within the LEDGF/p75 binding site of HIV-1 integrase. mdpi.com This interaction is thought to be a key contributor to the inhibition of the LEDGF/p75-IN association. mdpi.com

The development of these inhibitors, known as allosteric HIV-1 integrase inhibitors (ALLINIs), represents a significant advancement in antiretroviral therapy. nih.gov By competing with LEDGF/p75 for binding to the integrase, these compounds can induce aberrant multimerization of the enzyme, leading to the formation of defective virions. mdpi.com The synthesis of this compound is achieved through the reaction of 4-fluorobenzoyl chloride and 4-bromoaniline (B143363). mdpi.com

Interactive Table: HIV-1 Integrase and LEDGF/p75 Interaction Inhibitor Synthesis

| Starting Material 1 | Starting Material 2 | Product | Role of this compound |

|---|---|---|---|

| 4-fluorobenzoyl chloride | 4-bromoaniline | This compound | Key Intermediate |

| This compound | Thionyl chloride | N-(4-bromophenyl)-4-fluorobenzimidoyl chloride | Intermediate |

Beyond its role in HIV research, the core structure of this compound is found in compounds investigated for other biological activities. The benzamide (B126) and substituted phenyl rings are common pharmacophores in medicinal chemistry. While direct receptor binding or enzyme assay data for this compound itself is not extensively detailed in the provided search results, its derivatives have been subject to such investigations.

For example, derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. researchgate.net These studies often involve assays to determine the compound's ability to inhibit enzymes like cyclooxygenase (COX). researchgate.net Similarly, related benzamide structures have been explored for their interaction with various receptors, though specific data for this compound is not available. nih.govnih.gov The unique combination of bromine and fluorine substituents on the phenyl rings can influence the electronic and steric properties of the molecule, potentially affecting its binding affinity to various enzymes or receptors.

Antitubercular Activity Research (Mechanistic Basis)

Research has identified meta-amido bromophenol derivatives, which share a structural resemblance to this compound, as a new class of antitubercular agents. jst.go.jp These compounds have demonstrated potent inhibitory activity against the growth of Mycobacterium tuberculosis H37Ra and moderate activity against the H37Rv strain and multidrug-resistant strains. jst.go.jp

While the precise mechanism of action for these meta-amido bromophenols is still under investigation, it is hypothesized that they may target essential biological pathways in Mycobacterium tuberculosis. jst.go.jpnih.gov The development of resistance to current first-line anti-tuberculosis drugs underscores the urgent need for new therapeutic agents with novel mechanisms. jst.go.jp The structural features of these compounds, including the substituted phenyl rings, are believed to be crucial for their antimycobacterial activity. amazonaws.com

Studies on other nicotinic acid hydrazide derivatives have suggested that lipophilicity, influenced by substituents on the phenyl ring, is a critical factor for their antimycobacterial activity. mdpi.com This highlights the importance of the chemical properties conferred by the bromo and fluoro groups in this compound and related structures in the ongoing search for more effective tuberculosis treatments. mdpi.comunav.edu

Interactive Table: Antitubercular Activity of Related Compounds

| Compound Class | Mycobacterium tuberculosis Strain | Activity Level | Reference |

|---|---|---|---|

| meta-Amido bromophenols | H37Ra | Potent | jst.go.jp |

| meta-Amido bromophenols | H37Rv | Moderate | jst.go.jp |

| meta-Amido bromophenols | Multidrug-resistant strains | Moderate | jst.go.jp |

Structure Activity Relationship Sar and Pharmacophore Modeling

Systematic Investigation of Structural Modifications on In Vitro Biological Activity

The nature and position of substituents on the aromatic framework of N-phenylbenzamide analogs cause considerable changes in their biological potency. d-nb.info

Halogen atoms are critical modulators of a compound's electronic properties, lipophilicity, and ability to form halogen bonds, all of which influence biological response. In a series of 2-hydroxy-N-phenylbenzamides (salicylanilides) evaluated for cholinesterase inhibition, derivatives synthesized from 5-halogenosalicylic acids and polyhalogenated anilines were particularly effective. researchgate.net For instance, the introduction of a chlorine atom at position 5 of the acyl moiety was found to improve antimycobacterial activity in a series of 2-amino-N-phenylbenzamides. researchgate.net

In a study of imidazole-based N-phenylbenzamide derivatives, the compound with a 4-bromophenyl group, N-(4-Bromophenyl)-2-(4,5-dicyano-1H-Imidazol-2-yl)benzamide (4g), was compared to its 4-chlorophenyl analog (4b). nih.gov This direct comparison highlights the nuanced effects of different halogens at the same position. The majority of halogenated 2-hydroxy-N-phenylbenzamide derivatives inhibit acetylcholinesterase (AChE) more efficiently than butyrylcholinesterase (BuChE). researchgate.net

| Compound/Analog | Substitution | Target/Assay | Activity (IC₅₀/MIC) | Source |

| Halogenated Salicylanilides | Various halogen patterns | Acetylcholinesterase (AChE) | 33.1 µM to 85.8 µM | researchgate.net |

| Halogenated Salicylanilides | Various halogen patterns | Butyrylcholinesterase (BuChE) | 53.5 µM to 228.4 µM | researchgate.net |

| 2-Amino-N-phenylbenzamide | 5-Chloro substitution | M. kansasii | Improved MIC vs. unsubstituted | researchgate.net |

| Imidazole-Benzamide (4b) | N-(4-Chlorophenyl) | Synthesis | Yield: 82% | nih.gov |

| Imidazole-Benzamide (4g) | N-(4-Bromophenyl) | Synthesis | Yield: 82% | nih.gov |

Substitutions on the aromatic rings with groups other than halogens significantly influence target interactions and biological outcomes. In one study, the introduction of a 4-methoxy group on the N-phenylbenzamide scaffold enhanced anticancer potential against the HCT116 cell line, whereas dinitro or chloro-nitro substitutions improved antimicrobial activity. d-nb.info This demonstrates that different biological targets may require different substituent patterns for optimal activity.

For N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives, compounds featuring specific substitutions (analogs 9b, 9c, 9d) displayed potent antiproliferative activity against various cancer cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov The synthesis of N-(4-Bromo-3-hydroxyphenyl)-4-fluorobenzamide (6l) introduces a hydroxyl group, further diversifying the potential interactions with biological targets. jst.go.jp In a series of 2-amino-N-phenylbenzamides, the most active antimycobacterial derivative featured a 4-sec-butyl substitution on the N-phenyl ring, highlighting the importance of alkyl groups in addition to halogens. researchgate.net

| Compound/Analog | Substitution | Target/Assay | Activity (IC₅₀/MIC) | Source |

| Benzamide (B126) (W17) | 4-Methoxy on N-phenyl | HCT116 Cancer Cell Line | IC₅₀ = 4.12 µM | d-nb.info |

| Benzamide (W1) | 2,4-Dinitro on N-phenyl | C. albicans, A. niger | MIC = 5.08 µM | d-nb.info |

| Benzamide (W6) | 4-Chloro-2-nitro on N-phenyl | S. aureus, S. typhi | MIC = 5.19 µM | d-nb.info |

| Acridine Analog (9d) | N-phenylbenzamide core | U937 Cancer Cell Line | IC₅₀ = 0.23 µM | nih.gov |

| Acridine Analog (9b) | N-phenylbenzamide core | U937 Cancer Cell Line | IC₅₀ = 0.33 µM | nih.gov |

| 2-Amino-N-phenylbenzamide (1r) | 5-Chloro, 4-sec-butyl | M. kansasii | MIC = 6.25 µM | researchgate.net |

Derivation of Key Pharmacophoric Features for Biological Activity (In Vitro)

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity. scirp.orgresearchgate.net For the N-phenylbenzamide scaffold, these models have been crucial in designing new derivatives and understanding their interactions with biological targets like protein kinases and Poly (ADP-ribose) polymerase-1 (PARP-1). scirp.orginnovareacademics.in

In silico studies of N-phenylbenzamide derivatives as PARP-1 inhibitors have identified key pharmacophoric features and interactions. innovareacademics.inresearchgate.net Molecular docking analyses revealed that stable binding is achieved through interactions with specific amino acid residues in the target's active site, such as Tyr896, Arg878, Asp766, and Ser904. researchgate.net A successful pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic or aromatic regions, spatially arranged to complement the target's binding pocket. scirp.orgresearchgate.net These computational insights guide the rational design of new, more potent inhibitors. scirp.org

Lead Compound Identification and Optimization Strategies for Research Probes

In drug discovery, a "lead compound" is a molecule with promising biological activity that serves as the starting point for optimization. mdpi.com The goal of the subsequent optimization process is often to develop a "chemical probe"—a highly potent and selective tool used to study the function of a specific biological target. mdpi.comnih.gov An ideal probe should exhibit high potency (typically <100 nM in biochemical assays), demonstrate a concentration-dependent effect, and have well-characterized selectivity. nih.govnih.gov

A critical strategy in probe development is the creation of a structurally similar but biologically inactive analog to serve as a negative control. nih.gov This allows researchers to confirm that the observed biological effects are due to the inhibition of the intended target. A prominent example is the development of the EZH2 inhibitor probe UNC1999 and its matched inactive partner, UNC2400. nih.gov UNC2400 was created through N-methylation of the benzamide core of UNC1999, a minor structural change that renders it over 1000-fold less potent, making it an excellent negative control for cell-based experiments. nih.gov

Another key optimization strategy involves modifying a lead compound to improve its physicochemical properties, such as solubility and metabolic stability. nih.gov The development of the mTOR inhibitor AZD2014 from the earlier compound AZD8055 is an example of optimizing a scaffold to achieve an improved profile suitable for further studies. nih.gov These optimization processes, which iteratively refine a lead compound's structure, are essential for converting an initial "hit" into a validated research probe or a candidate for further drug development. mdpi.com

Chemical Applications and Future Research Directions

N-(4-bromophenyl)-4-fluorobenzamide as a Synthetic Intermediate for Advanced Materials